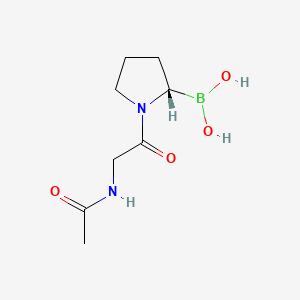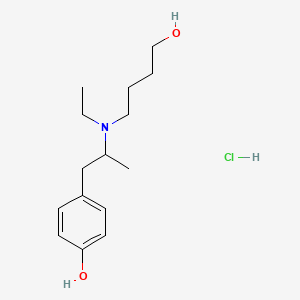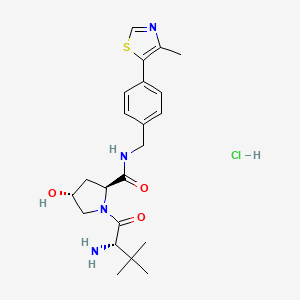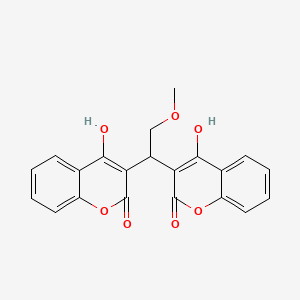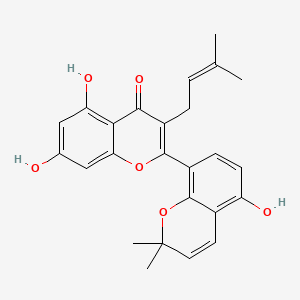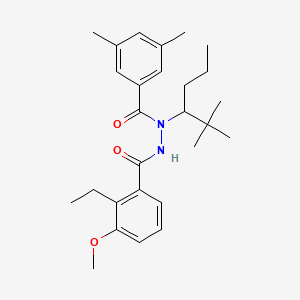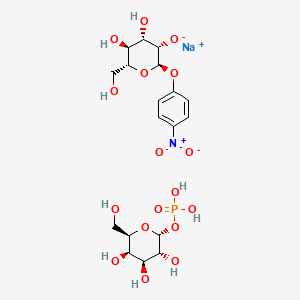
4-Npmgap
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Npmgap, also known as 4-(N,N-dimethylamino)-N-methylphthalimide, is a fluorescent organic compound. It is a derivative of 4-aminophthalimide, where all the amine hydrogens are substituted with methyl groups. This modification significantly affects its photophysical properties, making it a valuable compound in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(N,N-dimethylamino)-N-methylphthalimide typically involves the methylation of 4-aminophthalimide. The process includes:
Starting Material: 4-aminophthalimide.
Methylation: The amine hydrogens of 4-aminophthalimide are substituted with methyl groups using methylating agents such as methyl iodide or dimethyl sulfate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
化学反应分析
Types of Reactions: 4-(N,N-dimethylamino)-N-methylphthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to 4-aminophthalimide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation Products: N-oxides of 4-(N,N-dimethylamino)-N-methylphthalimide.
Reduction Products: 4-aminophthalimide.
Substitution Products: Various substituted phthalimides depending on the nucleophile used
科学研究应用
4-(N,N-dimethylamino)-N-methylphthalimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in photophysical studies to investigate molecular interactions and aggregation behavior.
Biology: Employed in bioimaging and as a fluorescent marker in cellular studies.
Industry: Utilized in the fabrication of fluorescent organic nanoparticles for various industrial applications .
作用机制
The mechanism of action of 4-(N,N-dimethylamino)-N-methylphthalimide involves its interaction with molecular targets through its fluorescent properties. The compound exhibits strong fluorescence due to its conjugated structure, which allows it to absorb and emit light efficiently. This property is exploited in various applications, such as bioimaging and photophysical studies. The molecular targets and pathways involved include interactions with cellular components and other molecules, leading to fluorescence emission that can be detected and analyzed .
相似化合物的比较
4-aminophthalimide: The parent compound of 4-(N,N-dimethylamino)-N-methylphthalimide, which lacks the methyl groups on the amine.
N-methylphthalimide: Another derivative with different substitution patterns.
Comparison:
Photophysical Properties: 4-(N,N-dimethylamino)-N-methylphthalimide exhibits different photophysical properties compared to its parent compound due to the presence of methyl groups, which affect its fluorescence behavior.
Chemical Reactivity: The substitution of amine hydrogens with methyl groups alters the reactivity of the compound, making it less prone to certain reactions compared to 4-aminophthalimide.
Applications: The unique properties of 4-(N,N-dimethylamino)-N-methylphthalimide make it more suitable for specific applications, such as in the fabrication of fluorescent nanoparticles .
属性
IUPAC Name |
sodium;(2R,3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-olate;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14NO8.C6H13O9P.Na/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h1-4,8-12,14-16H,5H2;2-10H,1H2,(H2,11,12,13);/q-1;;+1/t8-,9-,10+,11+,12+;2-,3+,4+,5-,6-;/m11./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYABRCYBMHRMN-WXEYOETGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)[O-].C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)[O-].C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NNaO17P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101455-35-0 |
Source


|
| Record name | 4-Nitrophenyl-alpha-mannopyranoside 6-(alpha-galactopyranosyl phosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101455350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
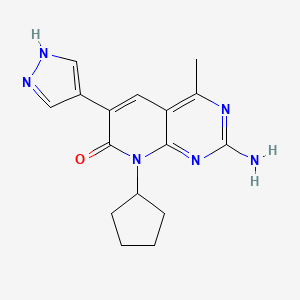
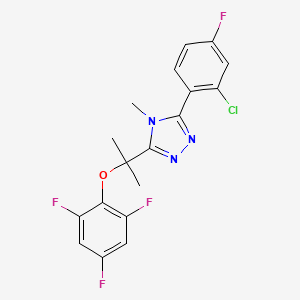
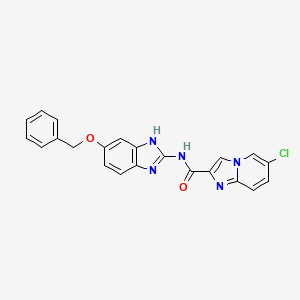
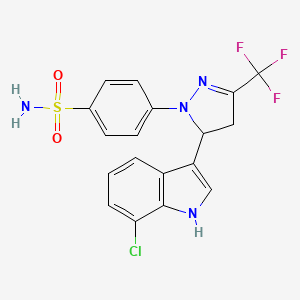


![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)
